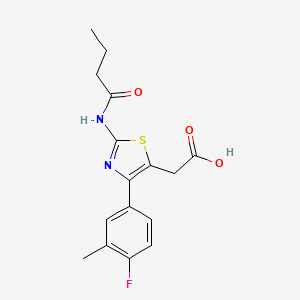![molecular formula C13H16BrCl2N3 B11795780 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group, a pyrrolidinyl group, and an imidazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with a pyrrolidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactors to control reaction conditions precisely, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Known for its elastic, brittle, and plastic properties.
5-(4-Bromophenyl)isoxazole: Used as an active pharmaceutical ingredient.
3-(3-Bromophenyl)propionic acid: Utilized in the synthesis of phthalocyanines and phthalocyanine-fullerene dyads.
Uniqueness
5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole stands out due to its unique combination of a bromophenyl group, a pyrrolidinyl group, and an imidazole ring. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C13H16BrCl2N3 |
|---|---|
Molecular Weight |
365.1 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C13H14BrN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H/t11-;;/m0../s1 |
InChI Key |
NYNXQXLXROQQKP-IDMXKUIJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


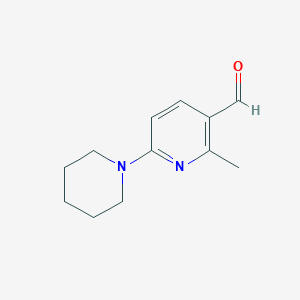

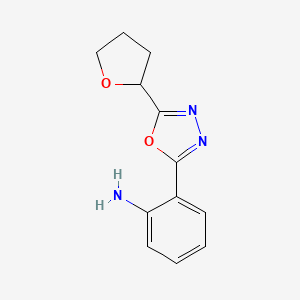
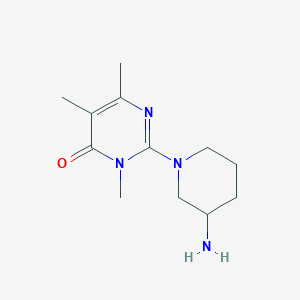
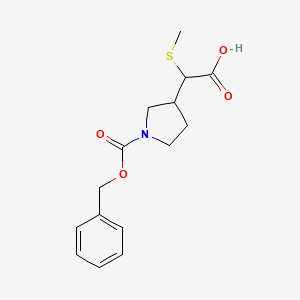

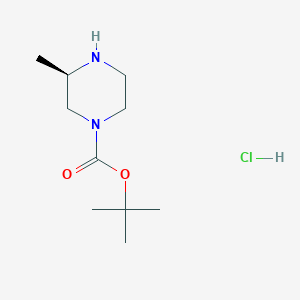
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
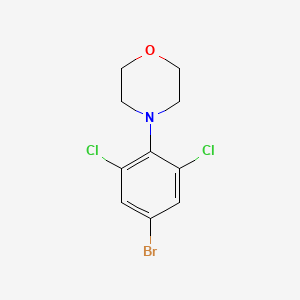

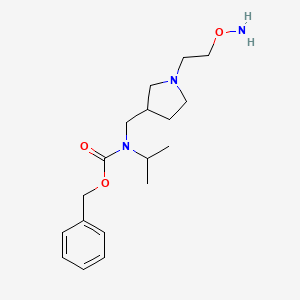
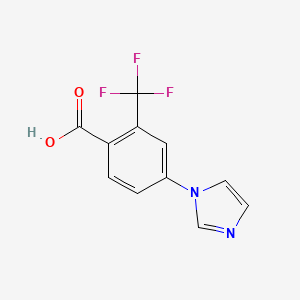
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
